4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a fascinating molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features make it an interesting subject for scientific research and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for preparing this compound involves the cyclization of appropriate precursors under specific conditions. The synthesis typically starts with the reaction of a substituted benzyl alcohol with a phenyl ethyl ketone, followed by cyclization and further functionalization to obtain the desired pyrrolo[3,4-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound might involve optimizing reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and temperature conditions to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Converts certain functional groups to more oxidized states.
Reduction: : Often involves the reduction of nitro groups or carbonyl functionalities.
Substitution: : Involves replacing one functional group with another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alcohols, amines.
Major Products
Major products of these reactions depend on the specific pathways but can include various derivatives with altered functional groups, enhancing the compound's properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse reactions, making it valuable for designing new materials and catalysts.
Biology
In biological research, this compound's structure may interact with biological molecules, such as proteins or nucleic acids, enabling studies on its potential as a drug candidate or as a tool for probing biological pathways.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its interactions with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound may find uses in creating specialized materials, such as polymers or coatings, due to its distinctive chemical properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various effects. The specific pathways and targets depend on the compound's structure and the nature of its modifications during reactions.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, "4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione" stands out due to its combination of benzyl, phenyl, and pyrrolo[3,4-d]pyrimidine moieties, which confer unique chemical and biological properties.
List of Similar Compounds
Similar compounds include:
4-[4-(methoxy)phenyl]-6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the benzyl ether group, leading to different reactivity.
6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the substituted benzyl group, affecting its biological interactions.
4-[4-(benzyloxy)phenyl]-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the phenylethyl group, altering its overall properties.
This compound's uniqueness lies in the specific arrangement and interaction of its functional groups, making it a versatile and valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
6-(2-phenylethyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-26-24-23(17-30(26)16-15-19-7-3-1-4-8-19)28-27(32)29-25(24)21-11-13-22(14-12-21)33-18-20-9-5-2-6-10-20/h1-14,25H,15-18H2,(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORPWVNITZLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.